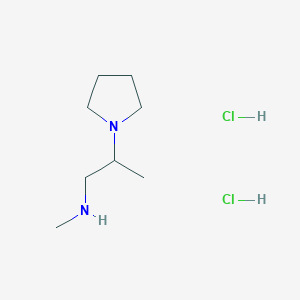

N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride

Description

Historical Context and Discovery

The development of N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride emerged from the broader historical evolution of pyrrolidine chemistry, which has its roots in the industrial preparation methods established in the mid-twentieth century. Pyrrolidine itself, the parent heterocycle from which this compound derives, is prepared industrially through the reaction of 1,4-butanediol and ammonia at temperatures of 165–200 degrees Celsius and pressures of 17–21 megapascals in the presence of cobalt and nickel oxide catalysts supported on alumina. This industrial foundation provided the synthetic framework that enabled the subsequent development of more complex pyrrolidine derivatives. The emergence of pyrrolidine derivatives as significant research targets has been driven by their presence in numerous natural alkaloids, including nicotine and hygrine, which demonstrated the biological relevance of this heterocyclic system. The systematic exploration of substituted pyrrolidines gained momentum as researchers recognized their potential as pharmacophore groups with diverse biological activities, leading to the synthesis of compounds like this compound as part of comprehensive structure-activity relationship studies.

The historical significance of pyrrolidine derivatives extends beyond their natural occurrence to encompass their role as versatile scaffolds in drug discovery research. The pyrrolidine ring structure has been identified as a crucial component in numerous drugs and drug candidates, forming the basis for the racetam compounds and appearing in established pharmaceuticals such as procyclidine and bepridil. This recognition of pyrrolidine as a privileged scaffold has driven the systematic exploration of its derivatives, including compounds with varying substitution patterns and salt formations like the dihydrochloride variant under examination. The development of specific pyrrolidine derivatives reflects the ongoing quest to optimize molecular properties for enhanced bioactivity and improved pharmaceutical characteristics.

Nomenclature and Chemical Identity

This compound possesses a clearly defined chemical identity characterized by specific nomenclature conventions and molecular descriptors that distinguish it within the broader family of pyrrolidine derivatives. The compound is assigned the Chemical Abstracts Service registry number 901586-29-6, which serves as its unique identifier in chemical databases and commercial catalogs. The molecular descriptor file number MFCD19103362 provides additional identification through the molecular descriptor file system commonly used in chemical informatics. The systematic nomenclature reflects the compound's structural features, with the "N-methyl" designation indicating methylation of the terminal amine nitrogen, while "2-pyrrolidin-1-ylpropan-1-amine" describes the propyl chain connecting the pyrrolidine ring to the primary amine functionality.

The molecular formula C₈H₂₀Cl₂N₂ precisely defines the atomic composition, indicating the presence of eight carbon atoms, twenty hydrogen atoms, two chlorine atoms, and two nitrogen atoms. The molecular weight of 215.16 to 215.17 grams per mole reflects the contribution of the dihydrochloride salt formation to the overall molecular mass. This precise molecular characterization enables accurate identification and quantification of the compound in various analytical and synthetic contexts. The structural complexity inherent in this molecular formula demonstrates the sophisticated substitution pattern that distinguishes this compound from simpler pyrrolidine derivatives.

| Property | Value | Source Reference |

|---|---|---|

| Chemical Abstracts Service Number | 901586-29-6 | |

| Molecular Formula | C₈H₂₀Cl₂N₂ | |

| Molecular Weight | 215.16-215.17 g/mol | |

| Molecular Descriptor File Number | MFCD19103362 |

Position Within Pyrrolidine-Containing Compounds

This compound occupies a distinctive position within the extensive family of pyrrolidine-containing compounds, which encompasses both naturally occurring alkaloids and synthetic derivatives designed for specific research applications. The pyrrolidine ring system represents one of the most important heterocyclic compounds containing five-membered nitrogen atoms and serves as the core structure of numerous biologically and pharmacologically active molecules. Within this broad classification, the compound under examination belongs to the subcategory of pyrrolidine derivatives that feature alkyl chain substitutions, specifically those incorporating propyl linkages between the heterocyclic ring and additional functional groups. This structural motif places it among compounds that demonstrate enhanced flexibility and conformational diversity compared to more rigid pyrrolidine systems.

The compound's relationship to other pyrrolidine derivatives can be understood through comparison with structurally related molecules found in the chemical literature. For instance, the closely related compound N-methyl-3-pyrrolidin-1-ylpropan-1-amine, which differs only in the position of substitution on the propyl chain, demonstrates how subtle structural modifications can create distinct chemical entities within the same general framework. Similarly, the stereoisomeric variant (S)-N-methyl-1-pyrrolidin-1-ylpropan-2-amine dihydrochloride illustrates how chirality introduces additional complexity to this compound class. The positioning of this compound within this structural landscape highlights the systematic approach taken by medicinal chemists to explore structure-activity relationships through methodical structural modifications.

The pyrrolidine core's versatility as a scaffold for drug discovery has been extensively documented, with compounds bearing pyrrolidine scaffolds continuing to be utilized as intermediates in drug research and development studies. The specific substitution pattern present in this compound represents one of many possible modifications to the basic pyrrolidine framework, each designed to explore different aspects of molecular recognition and biological activity. This systematic exploration of pyrrolidine derivatives has revealed their potential for exhibiting antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities, establishing pyrrolidine compounds as privileged scaffolds in medicinal chemistry.

Importance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its role as both a synthetic intermediate and a model compound for understanding pyrrolidine-based chemical transformations. Pyrrolidine derivatives serve as important raw materials and intermediates used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff applications. The compound's structural features make it particularly valuable for investigating the chemical behavior of disubstituted amine systems, where the presence of both pyrrolidine and aliphatic amine functionalities provides multiple sites for chemical modification and reaction development. Research applications of such compounds extend to their use in cascade reactions for synthesizing five-membered nitrogen-containing heterocyclic rings, demonstrating their utility in complex synthetic sequences.

The compound's research importance is further enhanced by its potential applications in transition metal coordination chemistry, where pyrrolidine derivatives are widely used as ligands for transition metals and serve as organocatalysts and effective chiral controllers. The structural complexity of this compound, with its multiple nitrogen centers and conformational flexibility, makes it an attractive candidate for developing new catalytic systems and coordination complexes. The dihydrochloride salt formation also provides enhanced solubility characteristics that facilitate handling in aqueous reaction media, expanding its utility in various synthetic protocols.

The research applications of this compound extend to its use in structure-activity relationship studies, where systematic modifications of the pyrrolidine scaffold enable researchers to understand the molecular basis of biological activity. The compound serves as a representative example of how structural modifications to the pyrrolidine core can influence molecular properties such as lipophilicity, hydrogen bonding capacity, and conformational preferences. These studies contribute to the broader understanding of how molecular architecture influences biological activity and provide guidance for the design of new therapeutic agents based on pyrrolidine scaffolds.

Classification as a Disubstituted Amine Salt

This compound exemplifies the chemical class of disubstituted amine salts, representing a sophisticated example of how salt formation can modify the properties and handling characteristics of organic nitrogen compounds. The compound contains two distinct amine functionalities: the tertiary amine nitrogen incorporated within the pyrrolidine ring system and the secondary amine nitrogen in the N-methylated terminus of the propyl chain. The dihydrochloride salt formation indicates that both nitrogen centers are protonated, resulting in a divalent cationic species balanced by two chloride anions. This salt formation significantly alters the compound's physical and chemical properties compared to its free base form, enhancing water solubility and thermal stability while modifying its pharmacokinetic characteristics.

The classification as a disubstituted amine reflects the presence of two separate amine substitution patterns within the molecular framework. The pyrrolidine nitrogen exhibits substitution through its incorporation into the five-membered ring and its connection to the propyl chain, while the terminal amine nitrogen displays substitution through methylation and its linkage to the propyl bridge. This dual substitution pattern creates a complex electronic environment that influences the compound's reactivity, basicity, and coordination behavior. The spatial separation of these amine centers by the propyl chain provides conformational flexibility that can accommodate diverse molecular recognition events and chemical transformations.

The dihydrochloride salt formation represents a common strategy for improving the pharmaceutical and synthetic properties of amine-containing compounds. The protonation of both amine centers eliminates their basic character in the salt form, reducing the likelihood of unwanted side reactions and improving storage stability. The ionic character imparted by salt formation enhances solubility in polar solvents and facilitates crystallization for purification purposes. The molecular weight increase from 143.23 grams per mole for the free base to 215.16 grams per mole for the dihydrochloride salt reflects the substantial contribution of the chloride counterions to the overall molecular mass. This transformation exemplifies how salt formation can be used as a tool for optimizing the properties of complex organic molecules for specific research and application requirements.

Properties

IUPAC Name |

N-methyl-2-pyrrolidin-1-ylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-8(7-9-2)10-5-3-4-6-10;;/h8-9H,3-7H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLBVHCGFWPQHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC)N1CCCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716627 | |

| Record name | N-Methyl-2-(pyrrolidin-1-yl)propan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

901586-29-6 | |

| Record name | N-Methyl-2-(pyrrolidin-1-yl)propan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of N-methylpyrrolidine Intermediate

A critical intermediate, N-methylpyrrolidine, is prepared via nucleophilic substitution reactions involving 1,4-dichlorobutane and methylamine under catalysis by potassium iodide in an ether solvent such as diglyme or anisole. This method operates at normal pressure and elevated temperature (100–120 °C) for 3–8 hours, yielding over 88% product purity greater than 99%. The ether solvent forms hydrogen bonds with methylamine, enhancing solubility and reaction efficiency while reducing methylamine volatility. Potassium iodide facilitates halogen exchange, lowering activation energy and increasing reaction rate. The process includes neutralization and distillation steps to isolate the pure product.

| Parameter | Conditions/Values | Notes |

|---|---|---|

| Reactants | 1,4-dichlorobutane, methylamine (30-50 wt% aqueous) | Molar ratio 1:3.5–4.5 |

| Catalyst | Potassium iodide | 2.5–6 mol% relative to 1,4-dichlorobutane |

| Solvent | Diglyme and/or anisole | High boiling point, hydrogen bonding |

| Temperature | 100–120 °C | Normal pressure |

| Reaction time | 3–8 hours | |

| Yield | >88% | Purity >99% |

Formation of N-methyl-2-pyrrolidin-1-ylpropan-1-amine Dihydrochloride

The final dihydrochloride salt is typically formed by reacting the free base amine with hydrochloric acid under controlled conditions. This salt formation enhances compound stability and solubility. While specific reaction conditions for this step are less frequently detailed, standard acid-base neutralization followed by crystallization is employed.

Purification Techniques

Purification of the crude product is commonly achieved by mass-directed reverse phase chromatography using acetonitrile/water gradients with trifluoroacetic acid or other modifiers. This method ensures high purity suitable for pharmaceutical applications.

| Method | Advantages | Disadvantages | Yield & Purity | Industrial Feasibility |

|---|---|---|---|---|

| Catalytic hydrogenation of N-methylpyrrolidone | High conversion (85%), established method | High pressure (150-280 atm), costly equipment | ~85% conversion, ~85% selectivity | Limited by equipment and safety |

| Potassium iodide catalyzed substitution (1,4-dichlorobutane + methylamine) | Normal pressure, simple equipment, high yield (>88%), high purity (>99%) | Requires ether solvents with specific properties | >88% yield, >99% purity | Highly industrially feasible |

| Reaction of gamma-butyrolactone with methylamines | Efficient for NMP production, recycling possible | High temperature and pressure required | High yield for NMP, not direct for dihydrochloride | Industrially used for NMP |

- The use of ether solvents capable of hydrogen bonding (diglyme, anisole) is critical to maintaining methylamine concentration and reaction kinetics at elevated temperatures without pressurization.

- Potassium iodide acts as a halogen exchange catalyst, significantly lowering activation energy and enhancing nucleophilic substitution rates.

- The molar ratio of reactants and catalyst loading must be carefully controlled to optimize yield and minimize by-products.

- Purification by reverse phase chromatography with acidic modifiers ensures removal of impurities and isolation of the dihydrochloride salt in high purity suitable for pharmaceutical use.

- Industrial processes emphasize normal pressure reactions to reduce equipment and operational costs while maintaining high yield and purity.

| Step | Description | Key Conditions/Notes |

|---|---|---|

| 1. N-methylpyrrolidine synthesis | React 1,4-dichlorobutane with methylamine in ether solvent catalyzed by KI | 100-120 °C, 3-8 h, normal pressure |

| 2. Methylation and amination | Formation of N-methyl-2-pyrrolidin-1-ylpropan-1-amine core | Controlled reaction stoichiometry |

| 3. Salt formation | Reaction with HCl to form dihydrochloride salt | Acid-base neutralization, crystallization |

| 4. Purification | Mass-directed reverse phase chromatography | MeCN/H2O gradient with TFA or base modifiers |

The preparation of this compound is best achieved through a potassium iodide catalyzed nucleophilic substitution of 1,4-dichlorobutane with methylamine in a high-boiling ether solvent under normal pressure and moderate temperatures. This method offers high yield, purity, and industrial scalability without the need for high-pressure equipment. Subsequent salt formation and chromatographic purification complete the synthesis, yielding a pharmaceutical-grade compound. This approach balances efficiency, safety, and cost, making it the preferred method in current research and industrial practice.

Chemical Reactions Analysis

Types of Reactions: : N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions.

Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Pharmacological Studies

This compound has been investigated for its potential effects on neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Preliminary studies suggest that it may exhibit stimulant properties, making it relevant in the development of therapeutic agents for neurological disorders.

Case Study: A study assessed the behavioral effects of N-Methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride in animal models, revealing significant alterations in cognitive functions and mood regulation. Further research is necessary to elucidate its mechanisms of action and therapeutic potential.

Organic Synthesis

The compound is utilized in various synthetic pathways due to its unique molecular structure, which facilitates reactions involving amines and pyrrolidines. It serves as a building block for more complex organic molecules.

Synthesis Example:

The synthesis typically involves several steps, including:

- Step 1: Formation of the pyrrolidine ring.

- Step 2: Alkylation with propanamine derivatives.

Industrial methods may optimize these steps using continuous flow reactors to enhance yield and efficiency.

Interaction Studies

Research indicates that this compound interacts with various receptors associated with neurotransmitter systems. These interactions could provide insights into its stimulant properties and potential applications in combination therapies.

Mechanism of Action

The mechanism of action of N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Dihydrochloride Compounds

Structural Analogues

Table 1: Structural and Physicochemical Properties

*Estimated based on analogous compounds.

Research Findings and Data Gaps

- Polymorphism : Capmatinib dihydrochloride’s polymorphic behavior underscores the need for rigorous crystallographic analysis of the target compound .

- Spectroscopic Validation : As with trientine dihydrochloride, NMR and mass spectrometry are essential for confirming the target compound’s structure .

- Data Limitations : Direct pharmacological or thermodynamic data (e.g., melting point, logP) for the target compound are absent in the evidence, necessitating further experimental studies.

Biological Activity

N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride, also known as a derivative of pyrrolidine, has garnered attention in recent years due to its potential biological activities. This compound is structurally related to various neurotransmitter systems and has been investigated for its pharmacological properties, particularly in neurology and pharmacology.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring, which enhances its binding affinity to various biological targets. The synthesis typically involves several steps that can be optimized using continuous flow reactors to improve yield and efficiency. Understanding the synthesis pathway is crucial for applications in medicinal chemistry and drug development.

Biological Activity Overview

Research indicates that this compound exhibits significant interactions with neurotransmitter systems, particularly dopamine and serotonin pathways. These interactions suggest potential stimulant properties, making it a candidate for therapeutic agents aimed at neurological disorders.

Key Biological Activities

-

Neurological Effects :

- Studies have shown that this compound may influence behavior and cognitive functions, suggesting its role as a central nervous system (CNS) stimulant.

- Its interaction with dopamine receptors indicates potential applications in treating conditions like ADHD or depression.

-

Binding Affinity :

- The structural features of the compound allow it to interact with specific enzymes and receptors, modulating various biological pathways. This is supported by binding assays that demonstrate its affinity for neurotransmitter receptors.

-

Therapeutic Potential :

- Investigations have highlighted the compound's potential in therapeutic settings, particularly in neurology. Its ability to modulate neurotransmitter systems positions it as a candidate for further research into treatment options for neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Case Study 1: Neurotransmitter Modulation

A study focusing on the effects of this compound on neurotransmitter release demonstrated that it could significantly enhance dopamine release in vitro. This finding supports its potential use as a stimulant agent.

Case Study 2: Cognitive Function

In behavioral assessments, subjects administered with the compound showed improved cognitive performance compared to control groups. These results suggest a positive impact on learning and memory processes.

Data Tables

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neurotransmitter Release | Enhanced dopamine release observed in vitro |

| Study 2 | Cognitive Function | Improved performance in memory tasks compared to controls |

The mechanism by which this compound exerts its biological effects is believed to involve:

- Receptor Agonism : The compound acts as an agonist at specific neurotransmitter receptors, leading to increased signaling pathways associated with mood enhancement and cognitive function.

- Enzyme Interaction : It may also inhibit or activate certain enzymes involved in neurotransmitter synthesis or breakdown, further influencing its biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride, and how can purity be validated?

- Methodological Answer : The compound can be synthesized via a two-step procedure involving nucleophilic substitution followed by dihydrochloride salt formation. For purity validation, use high-performance liquid chromatography (HPLC) with UV detection at 254 nm and compare retention times against a reference standard. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) (¹H/¹³C) should confirm structural integrity .

Q. How does the dihydrochloride form enhance solubility compared to the free base or hydrochloride salt?

- Methodological Answer : The dihydrochloride salt increases aqueous solubility due to its ionic interactions with polar solvents. To optimize solubility, conduct pH-dependent solubility assays (e.g., in phosphate-buffered saline at pH 7.4 vs. acidic conditions). Compare dissolution rates using dynamic light scattering (DLS) or UV-Vis spectroscopy .

Q. What analytical techniques are recommended for characterizing this compound’s stability under storage?

- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via HPLC-MS and track hygroscopicity using thermogravimetric analysis (TGA). Store the compound in desiccated, amber vials at -20°C to minimize hydrolysis .

Advanced Research Questions

Q. How can AI-driven retrosynthesis tools improve the efficiency of synthesizing N-methyl-2-pyrrolidin-1-ylpropan-1-amine dihydrochloride?

- Methodological Answer : Platforms like Pistachio or Reaxys integrate retrosynthetic algorithms to prioritize one-step routes. Input the target structure into these tools to generate feasible precursors (e.g., N-methylpyrrolidine and 1-chloropropan-2-amine). Validate predicted routes experimentally, optimizing reaction conditions (e.g., solvent polarity, catalyst loading) using design of experiments (DoE) .

Q. How should researchers address contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability, metabolism). To resolve this:

- Conduct in vitro assays (e.g., enzyme inhibition) with physiologically relevant concentrations.

- Perform in vivo pharmacokinetic/pharmacodynamic (PK/PD) modeling in rodent models, measuring plasma half-life and tissue distribution via LC-MS/MS.

- Cross-validate findings with isotopic labeling (e.g., ¹⁴C-tracing) to track compound fate .

Q. What strategies mitigate off-target effects when studying this compound’s interaction with neurotransmitter receptors?

- Methodological Answer :

- Use competitive binding assays (e.g., radioligand displacement with [³H]-labeled antagonists) to quantify affinity for dopamine D₂ or serotonin 5-HT₃ receptors.

- Apply computational docking (AutoDock Vina) to predict binding poses and identify structural modifications to enhance selectivity.

- Validate specificity via CRISPR-engineered receptor knockout cell lines .

Q. How can researchers optimize salt formation to improve crystallinity for X-ray diffraction studies?

- Methodological Answer : Screen counterions (e.g., HCl vs. HBr) using solvent evaporation or cooling crystallization. Monitor crystal growth via polarized light microscopy and characterize polymorphs with X-ray powder diffraction (XRPD). For high-resolution structures, use single-crystal XRD with synchrotron radiation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.